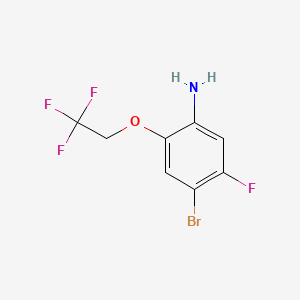

4-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)aniline

Description

4-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)aniline (CAS: 1602345-75-4) is a halogenated aniline derivative with a unique substitution pattern on the benzene ring. Its molecular formula is C₈H₅BrF₄NO, featuring:

- Bromine (Br) at the 4-position,

- Fluorine (F) at the 5-position,

- A 2,2,2-trifluoroethoxy group (-OCH₂CF₃) at the 2-position.

This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The trifluoroethoxy group enhances metabolic stability and lipophilicity, while bromine and fluorine modulate electronic and steric properties, facilitating targeted reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Properties

IUPAC Name |

4-bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF4NO/c9-4-1-7(6(14)2-5(4)10)15-3-8(11,12)13/h1-2H,3,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QREDPEMYZOLEHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)OCC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)aniline typically involves the reaction of 4-bromo-5-fluoro-2-nitroaniline with 2,2,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). The mixture is heated and refluxed for several hours to yield the desired product .

Chemical Reactions Analysis

4-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)aniline undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of halogen atoms.

Coupling Reactions: It can undergo palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMSO .

Scientific Research Applications

4-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)aniline is utilized in various scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial effects.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Electronic Effects

- Substituent Position: Bromine at the 4-position (para to the amino group) directs electrophilic substitution to the ortho and para positions, while fluorine at 5-position (meta) exerts an electron-withdrawing inductive effect, deactivating the ring .

- Trifluoroethoxy (-OCH₂CF₃) vs. Trifluoromethyl (-CF₃) :

- Halogen Variation : Bromine’s larger atomic radius (compared to chlorine or iodine) enhances polarizability, favoring cross-coupling reactions (e.g., Suzuki-Miyaura) .

Biological Activity

4-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)aniline is a fluorinated aniline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of bromine and fluorine substituents, which can significantly alter its pharmacological properties. The study of its biological activity encompasses various aspects, including its interactions with biological targets, therapeutic applications, and safety profiles.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound includes:

- Bromine (Br) : Positioned at the para position relative to the amino group.

- Fluorine (F) : Located at the meta position.

- Trifluoroethoxy Group : Enhances lipophilicity and may influence the compound's ability to penetrate biological membranes.

Antimicrobial Activity

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties. For instance, studies have shown that compounds containing trifluoromethyl groups can inhibit bacterial growth more effectively than their non-fluorinated counterparts. The presence of the trifluoroethoxy moiety in this compound may contribute similarly to its antimicrobial efficacy.

Neuroprotective Effects

Compounds with structural similarities to this compound have been investigated for neuroprotective effects in models of neurodegenerative diseases such as Alzheimer’s. The ability to cross the blood-brain barrier (BBB) is crucial for such applications. Preliminary findings suggest that fluorinated derivatives may enhance brain uptake and provide neuroprotection through mechanisms involving tau protein aggregation inhibition.

Case Studies

- Alzheimer’s Disease Models : In vitro studies using neuronal cell lines treated with fluorinated anilines showed reduced tau aggregation and improved cell viability compared to controls. These findings suggest a potential role for this compound in neurodegenerative disease management.

Safety and Toxicity

The safety profile of this compound must be considered in therapeutic contexts. Toxicological assessments indicate that compounds with similar structures can exhibit cytotoxicity at high concentrations. Precautionary measures are recommended when handling this compound due to potential respiratory and skin irritation effects.

| Hazard Statements | Precautionary Statements |

|---|---|

| H302+H312+H332; H315; H319; H335 | P271; P260; P280 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.